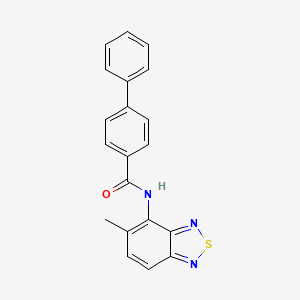
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide, also known as MBBA, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. MBBA is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide exerts its biological effects by inhibiting PKC, a family of serine/threonine kinases that play a crucial role in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis. By inhibiting PKC, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide can induce cell cycle arrest and apoptosis in cancer cells. Moreover, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide can modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide can induce cell cycle arrest and apoptosis by modulating the activity of various signaling pathways. In addition, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide can inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent. Moreover, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
实验室实验的优点和局限性
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. Moreover, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide is relatively easy to synthesize and can be obtained in large quantities. However, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. Moreover, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide can exhibit non-specific binding to proteins, which can affect the interpretation of experimental results.
未来方向
There are several future directions for research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide. One potential direction is to study the efficacy of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide in combination with other chemotherapeutic agents. Moreover, it would be interesting to investigate the potential of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide as an anti-metastatic agent in animal models. Furthermore, the development of more potent and selective PKC inhibitors based on the structure of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide could lead to the discovery of new therapeutic agents for cancer and other diseases.
合成方法
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide can be synthesized using a simple two-step process. In the first step, 5-methyl-2,1,3-benzothiadiazol-4-amine is reacted with 4-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond. In the second step, the resulting intermediate is treated with acetic anhydride and triethylamine to obtain N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide.
科学研究应用
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has been reported to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. Furthermore, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
属性
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-7-12-17-19(23-25-22-17)18(13)21-20(24)16-10-8-15(9-11-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPONSKGZBYRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methyl-2,1,3-benzothiadiazol-4-YL)-[1,1'-biphenyl]-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5781923.png)

![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)
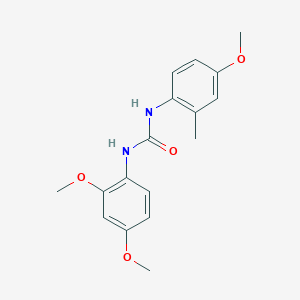
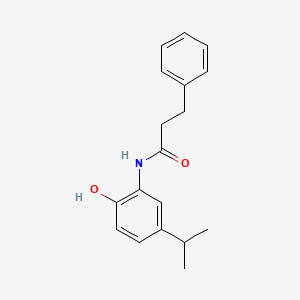
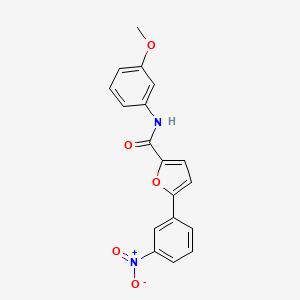
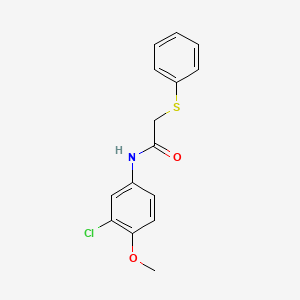
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5781977.png)
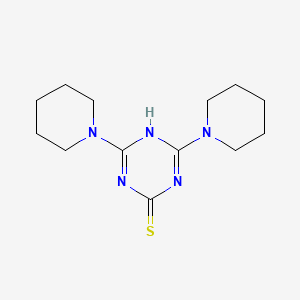
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5782002.png)
![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5782005.png)